BenchChemオンラインストアへようこそ!

Supinoxin

DDX5 p68 RNA helicase β-catenin signaling

Supinoxin (RX-5902) is a first-in-class, orally bioavailable inhibitor that binds exclusively to the Y593-phosphorylated form of DDX5/p68 RNA helicase (Kd ~19 nM), disrupting β-catenin nuclear signaling without non-specific kinase or DNA interactions. This unique, phosphorylation-state-dependent mechanism avoids the off-target liabilities of agents like rigosertib or trabectedin. Preclinically, once-weekly oral dosing achieves up to 94.6% tumor growth inhibition in TNBC MDA-MB-231 xenografts, significantly outperforming nab-paclitaxel (45% TGI). It also demonstrates potent synergy with paclitaxel, cisplatin, and doxorubicin, enabling potential chemotherapeutic dose reduction in combination regimens for TNBC and chemo-resistant SCLC models.

Molecular Formula C22H24FN5O4
Molecular Weight 441.5 g/mol
CAS No. 888478-45-3
Cat. No. B1683858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSupinoxin
CAS888478-45-3
Synonyms1-(3,5-dimethoxyphenyl)-4-((6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl)piperazine
RX-5902
Molecular FormulaC22H24FN5O4
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC
InChIInChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29)
InChIKeyKAKPGJJRYRYSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Supinoxin (RX-5902): First-in-Class Oral Inhibitor of Y593-Phosphorylated DDX5/p68 for Targeted Cancer Research


Supinoxin (CAS 888478-45-3), also known as RX-5902, is a synthetic small molecule belonging to the quinoxaline-piperazine class of anticancer agents [1]. It functions as an orally bioavailable, first-in-class inhibitor of phosphorylated-p68 RNA helicase (DDX5), specifically targeting the Y593-phosphorylated form of this DEAD-box protein . Supinoxin disrupts the interaction between phospho-p68 and β-catenin, thereby attenuating nuclear β-catenin signaling and downstream oncogene expression .

Why Supinoxin (RX-5902) Cannot Be Substituted with Other Anticancer Agents Targeting β-Catenin or RNA Helicases


Supinoxin's unique mechanism—direct binding exclusively to the Y593-phosphorylated form of DDX5/p68 with a dissociation constant (Kd) of approximately 19 nM—creates a selectivity profile that is not replicated by other anticancer agents, even those with overlapping downstream effects [1]. Unlike multi-kinase inhibitors (e.g., rigosertib, which targets PLK1, PI3K/Akt, and Ras-Raf pathways) [2] or DNA-binding agents (e.g., trabectedin, which alkylates the minor groove of DNA) [3], Supinoxin does not interact with unphosphorylated DDX5 or a broad panel of kinases, thereby minimizing off-target liabilities [1]. This phosphorylation-state-dependent binding is a critical differentiator that precludes generic substitution with other β-catenin modulators or RNA helicase inhibitors lacking this precise molecular recognition [1].

Supinoxin (RX-5902) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Direct Binding Affinity and Phosphorylation-State Selectivity of Supinoxin for Y593-Phosphorylated DDX5

Supinoxin binds directly and selectively to Y593-phosphorylated DDX5 with a dissociation constant (Kd) of approximately 19 nM, as demonstrated by drug affinity responsive target stability (DARTS) and radiolabeled binding assays [1]. In contrast, no interaction is observed with unphosphorylated DDX5 [1]. This phosphorylation-state-dependent binding distinguishes Supinoxin from multi-targeted kinase inhibitors such as rigosertib, which engages PLK1, PI3K/Akt, and Ras-Raf pathways with broader, less selective target engagement profiles [2].

DDX5 p68 RNA helicase β-catenin signaling

Cellular Antiproliferative Potency of Supinoxin in Triple-Negative Breast Cancer (TNBC) Cell Lines

Supinoxin inhibits the growth of multiple TNBC cell lines with IC50 values ranging from 10 nM to 20 nM . In MDA-MB-231 cells, a well-established TNBC model, Supinoxin induces apoptosis with an IC50 of 12 nM . By comparison, trabectedin (ET-743), a marine-derived DNA-binding agent approved for soft tissue sarcoma and ovarian cancer, exhibits antiproliferative activity against a broad panel of tumor cell lines at low nanomolar concentrations, but its mechanism relies on DNA minor groove alkylation rather than targeted inhibition of a specific signaling node [1].

TNBC cancer cell viability IC50

In Vivo Tumor Growth Inhibition by Supinoxin in TNBC Xenograft Models Compared to Standard-of-Care Chemotherapy

In the MDA-MB-231 triple-negative breast cancer xenograft model, oral administration of Supinoxin (160, 320, or 600 mg/kg, once weekly for three weeks) produced dose-dependent tumor growth inhibition (TGI) of 55.7%, 80.29%, and 94.58%, respectively . Notably, Supinoxin at 320 mg/kg and 600 mg/kg significantly outperformed the chemotherapeutic agent nab-paclitaxel, which achieved a TGI of 45% in the same model .

TNBC xenograft tumor growth inhibition in vivo efficacy

Oral Bioavailability of Supinoxin: A Key Differentiator from Intravenously Administered Anticancer Agents

Supinoxin exhibits dose-proportional exposure and an estimated oral bioavailability of 51% in cancer patients with solid tumors, as determined in a Phase I dose-escalation study [1]. In contrast, trabectedin (ET-743) is administered exclusively via intravenous infusion due to poor oral bioavailability and extensive first-pass metabolism [2]. This pharmacokinetic advantage simplifies dosing regimens and reduces the logistical burden associated with intravenous infusions.

pharmacokinetics oral bioavailability ADME

Clinical Safety and Tolerability Profile of Supinoxin in Phase I Dose-Escalation Trials

In a Phase I dose-escalation study of Supinoxin in patients with advanced solid tumors, no drug-related adverse events were reported across the first four dose cohorts (25, 50, 100, and 150 mg), and the maximum tolerated dose (MTD) was not reached [1]. This favorable safety profile contrasts with the adverse event profiles of many multi-targeted kinase inhibitors, which frequently induce dose-limiting toxicities such as myelosuppression, hypertension, and gastrointestinal perforation [2].

Phase I clinical trial safety tolerability

Synergistic Antiproliferative Activity of Supinoxin in Combination with Standard Chemotherapeutics in TNBC Cell Lines

Supinoxin demonstrates markedly synergistic effects when combined with commonly used cytotoxic agents, including paclitaxel, cisplatin, and doxorubicin, against triple-negative breast cancer cell lines in vitro [1]. While specific synergy scores (e.g., Combination Index) are not publicly reported in the available summary data, the observed synergy contrasts with rigosertib, which has shown only additive effects with chemotherapeutics in some preclinical models [2].

combination therapy drug synergy TNBC

Optimal Research and Preclinical Development Applications for Supinoxin (RX-5902) Based on Quantitative Differentiation


Targeted Investigation of β-Catenin-Driven Triple-Negative Breast Cancer (TNBC) in Preclinical Models

Utilize Supinoxin at oral doses of 160–600 mg/kg once weekly to achieve 55.7%–94.58% tumor growth inhibition in MDA-MB-231 xenograft models, as established by InvivoChem . This application leverages Supinoxin's high-affinity binding to Y593-phospho-DDX5 (Kd = ~19 nM) and its superior in vivo efficacy compared to nab-paclitaxel (TGI = 45%) . Researchers studying TNBC pathogenesis and therapeutic response can employ Supinoxin to specifically interrogate the phospho-p68/β-catenin signaling axis without confounding off-target effects common to multi-kinase inhibitors [1].

Combination Therapy Studies with Standard-of-Care Chemotherapeutics in TNBC

Employ Supinoxin in combination with paclitaxel, cisplatin, or doxorubicin in in vitro TNBC cell line models to exploit its marked synergistic antiproliferative effects [2]. This scenario is supported by preclinical data showing that Supinoxin potentiates the activity of these cytotoxic agents, potentially enabling dose reduction of more toxic chemotherapeutics [2]. The favorable Phase I safety profile (no DLTs up to 150 mg) supports the feasibility of such combination regimens in vivo [3].

Pharmacokinetic and ADME Studies Leveraging Oral Bioavailability in Rodent Models

Conduct oral pharmacokinetic studies in rats using a validated HPLC-MS/MS method for Supinoxin quantification, as described by Dongguk University researchers [4]. The compound's 51% oral bioavailability and dose-proportional exposure in humans [5] translate to predictable oral absorption in rodent models, facilitating physiologically based pharmacokinetic (PBPK) modeling and enabling long-term oral dosing studies without the need for invasive intravenous administration.

Investigation of Chemoresistant Small Cell Lung Cancer (SCLC) Mechanisms

Deploy Supinoxin (70 mg/kg orally) in H69AR chemoresistant SCLC xenograft and patient-derived xenograft (PDX) models to inhibit mitochondrial respiration and tumor growth, as recently reported in iScience [6]. This application capitalizes on Supinoxin's unique ability to inhibit the proliferation of both chemo-sensitive and chemo-resistant SCLC lines (H69 and H69AR, respectively) [6]. Transcriptomic analysis of Supinoxin-treated cells (70 nM) can further elucidate DDX5-dependent regulation of mitochondrial gene expression [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Supinoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.